molecular formula C17H24ClN3O2 B235544 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide

Katalognummer B235544
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: MMFJARGBGBBVCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by targeting specific enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.

Wirkmechanismus

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide works by binding to the active site of BTK and ITK, preventing them from phosphorylating downstream targets involved in cell signaling pathways. This leads to the inhibition of cell growth and survival, and ultimately, tumor cell death. This compound has also been shown to inhibit the activation of several other enzymes involved in cancer cell signaling pathways, including AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after oral administration. This compound is metabolized by the liver and excreted primarily in the feces.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide is that it has shown efficacy in a broad range of cancer types, making it a promising candidate for further preclinical and clinical development. However, one limitation is that it may have off-target effects on other enzymes involved in cell signaling pathways, which could lead to unwanted side effects. Additionally, this compound has not yet been tested in humans, so its safety and efficacy in clinical trials remain to be determined.

Zukünftige Richtungen

For N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide research include further preclinical studies to better understand its mechanism of action and potential off-target effects. Clinical trials will be necessary to determine its safety and efficacy in humans, and to identify the optimal dosing regimen. Additionally, this compound may be tested in combination with other cancer treatments to determine whether it can enhance their efficacy. Finally, this compound may be modified to improve its pharmacokinetic properties and reduce the risk of side effects.

Synthesemethoden

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with 4-acetylpiperazine to form N-(4-acetylpiperazin-1-yl)-3-chloro-2,2-dimethylpropanamide. This intermediate is then reacted with 2-chloro-3-nitrobenzoic acid in the presence of a base to form this compound. The yield of this synthesis method is around 50%, and the purity of the final product can be increased through various purification techniques.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide has shown potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the signaling pathways that regulate cell growth and survival. In preclinical studies, this compound has been shown to induce tumor cell death and inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C17H24ClN3O2

Molekulargewicht

337.8 g/mol

IUPAC-Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H24ClN3O2/c1-12(22)20-8-10-21(11-9-20)15-13(18)6-5-7-14(15)19-16(23)17(2,3)4/h5-7H,8-11H2,1-4H3,(H,19,23)

InChI-Schlüssel

MMFJARGBGBBVCW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.